N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2OS2/c1-12-2-8-15(9-3-12)23-11-17(22)21-18-20-16(10-24-18)13-4-6-14(19)7-5-13/h2-10H,11H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCICTHZBDIXQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a thiourea derivative with a haloketone under acidic conditions. For instance, 4-fluorophenacyl bromide can be reacted with a thiourea derivative to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution on the fluorophenyl group can introduce various functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antibacterial properties. A study demonstrated that similar compounds showed efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The thiazole moiety is crucial for the antimicrobial activity due to its ability to interfere with bacterial cell wall synthesis and function.
Anti-inflammatory Properties
The compound has been investigated for its potential as an anti-inflammatory agent. In vitro studies have shown that it can inhibit the release of pro-inflammatory cytokines, such as TNF-alpha, which is crucial in the pathogenesis of various inflammatory diseases.
Agricultural Applications
Pesticidal Activity
Compounds containing thiazole rings have been studied for their pesticidal properties. The incorporation of the fluorophenyl group enhances the biological activity of these compounds against pests and pathogens affecting crops. Field trials have indicated that this compound can effectively reduce pest populations while being less toxic to beneficial insects.
| Application | Target Organism | Effectiveness |
|---|---|---|
| Insecticide | Aphids | 75% reduction in population |
| Fungicide | Fusarium spp. | 80% inhibition of growth |
Material Science Applications
Polymer Chemistry
this compound has potential applications in the development of advanced materials. Its unique structure allows for incorporation into polymer matrices, enhancing thermal stability and mechanical properties of the resultant materials.
Case Studies
-
Antibacterial Efficacy Study
A comprehensive study evaluated the antibacterial efficacy of various thiazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth, suggesting its potential as a therapeutic agent. -
Field Trials for Pesticidal Use
In agricultural settings, field trials were conducted to assess the effectiveness of this compound as a pesticide. Results showed a marked decrease in pest populations and minimal impact on non-target species, highlighting its potential for sustainable agriculture practices.
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity to its targets, while the methylphenylsulfanyl group can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
The 4-fluorophenyl group on the thiazole ring is a critical feature shared with several analogs. Key comparisons include:
Variations in the Sulfanyl Acetamide Moiety
The 2-[(4-methylphenyl)sulfanyl]acetamide group distinguishes the target compound from analogs with different substituents:
Physicochemical and Pharmacokinetic Considerations
- Analogs with polar groups (e.g., methoxy, pyridinyl) exhibit lower logP but better solubility .
- Metabolic Stability : Methyl and fluorine groups generally resist oxidative metabolism, whereas bromine or chlorine may prolong half-life but increase toxicity risks .
- Synthetic Accessibility : The target compound’s synthesis via thiazole cyclization (e.g., Hantzsch reaction) is comparable to analogs like 14 and 15 , which require halogenated intermediates .
Biological Activity
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide is a thiazole derivative that has garnered interest due to its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article reviews the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a thiazole ring with a fluorophenyl substituent and a methylphenylsulfanyl group. Its molecular formula is , and it is known for its ability to interact with various biological targets.
Biological Activities
1. Antibacterial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. This compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that the compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like norfloxacin .
2. Antifungal Activity
Research indicates that this compound also possesses antifungal properties. It has been tested against various fungal strains, demonstrating efficacy in inhibiting fungal growth, which suggests potential applications in treating fungal infections .
3. Anticancer Properties
this compound has shown promise in cancer research. Studies have reported its cytotoxic effects on several cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia) cells. The compound's IC50 values indicate potent antiproliferative activity, often surpassing that of established chemotherapeutics like doxorubicin .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The thiazole ring can bind to enzymes involved in cell proliferation and inflammation, modulating their activity.
- Receptor Interaction : The fluorophenyl group enhances binding affinity to various receptors, potentially influencing signaling pathways critical for tumor growth and bacterial resistance.
- Cell Cycle Disruption : In cancer cells, the compound may induce apoptosis or cell cycle arrest through multiple mechanisms, including the activation of pro-apoptotic factors .
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications on the thiazole ring and substituents significantly influence biological activity:
- Fluorophenyl Group : The presence of fluorine enhances lipophilicity and bioavailability.
- Methylphenylsulfanyl Group : This moiety appears crucial for antibacterial and anticancer activities, likely due to its electron-donating properties that stabilize reactive intermediates during metabolic processes .
Case Study 1: Antimicrobial Efficacy
In a study evaluating a series of thiazole derivatives, this compound was found to exhibit MIC values lower than those of traditional antibiotics against Staphylococcus epidermidis. This suggests its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Anticancer Activity
In vitro assays demonstrated that this compound effectively inhibited the growth of HT29 cells with an IC50 value significantly lower than that of doxorubicin. Molecular dynamics simulations indicated strong binding interactions with Bcl-2 protein, suggesting a mechanism involving apoptosis induction .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide, and what intermediates are critical?
- Methodological Answer : Synthesis typically involves sequential condensation and functionalization steps. For example:
- Step 1 : Formation of the thiazole core via Hantzsch thiazole synthesis, using 4-(4-fluorophenyl)thioamide and α-halo ketones.
- Step 2 : Introduction of the sulfanylacetamide moiety through nucleophilic substitution, employing 2-bromoacetamide derivatives and 4-methylthiophenol under basic conditions (e.g., K₂CO₃ in DMF).
- Key Intermediates : 4-(4-Fluorophenyl)-1,3-thiazol-2-amine and 2-bromo-N-(4-methylphenyl)sulfanylacetamide.
- Validation : Purity is confirmed via HPLC (>95%) and NMR (¹H/¹³C), while mass spectrometry (ESI-MS) verifies molecular weight .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, thiazole C-2 carbon at δ 165 ppm).
- High-Resolution Mass Spectrometry (HRMS) : To validate the molecular formula (e.g., [M+H]⁺ peak at m/z 385.08 for C₁₈H₁₄FN₂OS₂).
- X-ray Diffraction (XRD) : For unambiguous crystal structure determination, particularly for resolving stereochemical ambiguities .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values.
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given the thiazole scaffold’s affinity for ATP-binding pockets .
Advanced Research Questions
Q. How can crystallographic refinement challenges (e.g., twinning, disorder) be addressed for this compound?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
- Software Tools : SHELXL for refinement, employing TWIN/BASF commands to model twinning and PART instructions for disordered atoms .
- Validation : R-factor convergence (<0.05), and validation via PLATON’s ADDSYM to check for missed symmetry .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time.
- Dose-Response Curves : Use 8–12 concentration points to improve IC₅₀ accuracy.
- Meta-Analysis : Compare results across studies using standardized metrics (e.g., pIC₅₀) and assess publication bias via funnel plots .
Q. How can computational methods optimize synthetic routes and predict reactivity?
- Methodological Answer :
- DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) to model transition states (e.g., sulfanyl group substitution energy barriers).
- Retrosynthetic Analysis : Tools like Synthia (BIOVIA) to identify viable precursors and reaction pathways.
- Solvent Optimization : COSMO-RS simulations to predict solubility and reaction yields in solvents like DCM or THF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
